molecular formula C7H7F3O2 B2649436 1-(Trifluoromethyl)-3-cyclopentene-1-carboxylic acid CAS No. 1374328-81-0

1-(Trifluoromethyl)-3-cyclopentene-1-carboxylic acid

Cat. No. B2649436
CAS RN: 1374328-81-0
M. Wt: 180.126
InChI Key: TXUTULIFFMGNRX-UHFFFAOYSA-N
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Description

“1-(Trifluoromethyl)-3-cyclopentene-1-carboxylic acid” is a laboratory chemical . It is a derivative of acetylsalicylic acid (ASA) where a hydrogen atom on the benzene ring has been replaced by a trifluoromethyl group . It is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of trifluoromethyl compounds involves various methods. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Trifluoromethyl ethers and trifluoromethyl aromatics are converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper . Finally, trifluoromethyl carbonyls can be prepared by the reaction of aldehydes and esters with Ruppert’s reagent .


Molecular Structure Analysis

The molecular formula of “1-(Trifluoromethyl)-3-cyclopentene-1-carboxylic acid” is C7H9F3O2 . The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .


Chemical Reactions Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid . Conversely, the trifluoromethyl group lowers the basicity of compounds like trifluoroethanol .

Scientific Research Applications

Pharmaceutical Intermediate

This compound is used as a pharmaceutical intermediate . An intermediate in pharmaceutical terms is a substance produced during the steps of processing a drug that must undergo further synthesis before it becomes an end product.

Organic Synthesis

Trifluoroacetic acid, a related compound, has been widely used in organic synthesis as a solvent, catalyst, and reagent . Many chemical transformations should be done with the aid of trifluoroacetic acid, including rearrangements, functional group deprotections, oxidations, reductions, condensations, hydroarylations, and trifluoromethylations .

Solvent for Atom Transfer Radical Cyclization Reactions

Trifluoroacetic acid can act as a solvent for atom transfer radical cyclization reactions . This is a type of reaction where a radical is transferred from one atom to another, leading to the formation of a cyclic compound.

Solvent for Polymers and Polymer Processes

Trifluoroacetic acid can also be used as a solvent in the processing of polymers . This can help in the formation of polymer structures and in the processing of polymer-based materials.

C–F Bond Activation in a CF3 Group

Much attention has been paid to these compounds by the organic chemistry community, because they have been successfully utilized in C–F bond activation in a CF3 group . This includes anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts .

Trifluoroalkylations

Trifluoroacetic acid can facilitate a wide variety of chemical transformations, including trifluoroalkylations . This is a type of reaction where a trifluoroalkyl group is introduced into a molecule, which can significantly alter the molecule’s properties.

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash off immediately with plenty of water .

properties

IUPAC Name

1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3O2/c8-7(9,10)6(5(11)12)3-1-2-4-6/h1-2H,3-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUTULIFFMGNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Trifluoromethyl)-3-cyclopentene-1-carboxylic acid

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